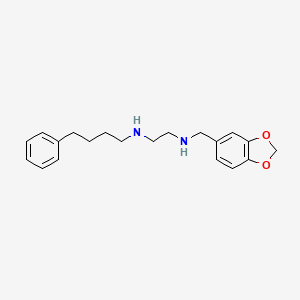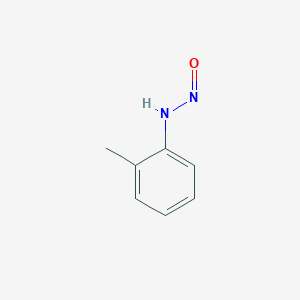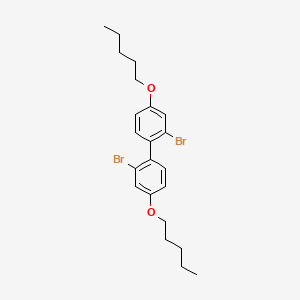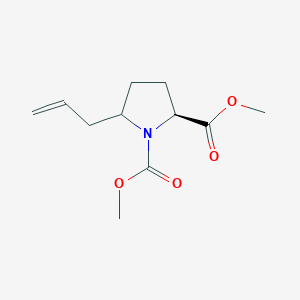
N'-(1,3-benzodioxol-5-ylmethyl)-N-(4-phenylbutyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N’-(1,3-benzodioxol-5-ylmethyl)-N-(4-phenylbutyl)ethane-1,2-diamine” is a synthetic organic compound that features a benzodioxole ring and a phenylbutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N’-(1,3-benzodioxol-5-ylmethyl)-N-(4-phenylbutyl)ethane-1,2-diamine” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Alkylation: The benzodioxole ring can be alkylated with a suitable alkyl halide to introduce the benzodioxol-5-ylmethyl group.
Amine Introduction: The phenylbutyl group can be introduced via a nucleophilic substitution reaction with an appropriate amine precursor.
Final Coupling: The ethane-1,2-diamine backbone is introduced through a coupling reaction, often using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, “N’-(1,3-benzodioxol-5-ylmethyl)-N-(4-phenylbutyl)ethane-1,2-diamine” can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound might be studied for its potential as a bioactive molecule. It could be investigated for its interactions with enzymes or receptors.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. It might be evaluated for its efficacy as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mecanismo De Acción
The mechanism of action of “N’-(1,3-benzodioxol-5-ylmethyl)-N-(4-phenylbutyl)ethane-1,2-diamine” would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it functions as a receptor agonist or antagonist, it might interact with the receptor to modulate its activity.
Comparación Con Compuestos Similares
Similar Compounds
N’-(1,3-benzodioxol-5-ylmethyl)-N-(4-phenylbutyl)ethane-1,2-diamine: can be compared with other benzodioxole derivatives, such as safrole or piperonyl butoxide.
Phenylbutylamines: Compounds like amphetamine or phenethylamine share structural similarities.
Uniqueness
The uniqueness of “N’-(1,3-benzodioxol-5-ylmethyl)-N-(4-phenylbutyl)ethane-1,2-diamine” lies in its combined structural features, which may confer unique biological or chemical properties not found in other similar compounds.
Propiedades
Número CAS |
627522-10-5 |
|---|---|
Fórmula molecular |
C20H26N2O2 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
N'-(1,3-benzodioxol-5-ylmethyl)-N-(4-phenylbutyl)ethane-1,2-diamine |
InChI |
InChI=1S/C20H26N2O2/c1-2-6-17(7-3-1)8-4-5-11-21-12-13-22-15-18-9-10-19-20(14-18)24-16-23-19/h1-3,6-7,9-10,14,21-22H,4-5,8,11-13,15-16H2 |
Clave InChI |
LDHSVTMEMGPKEO-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)CNCCNCCCCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[Chloro(dimethyl)silyl]hexyl 2-bromo-2-methylpropanoate](/img/structure/B14241485.png)
![Silane, [2,2-bis(ethylthio)ethenyl]trimethyl-](/img/structure/B14241491.png)


![9-[4-(4-Ethenylphenyl)butyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14241508.png)

![4-[(4-Hexylphenyl)ethynyl]-2-methyl-1-[(4-propylphenyl)ethynyl]benzene](/img/structure/B14241522.png)

![1-Ethoxy-4-[2-(4-octylphenyl)ethenyl]benzene](/img/structure/B14241533.png)

![1-Hexyl-4-[(trimethoxysilyl)methyl]piperazine](/img/structure/B14241541.png)


